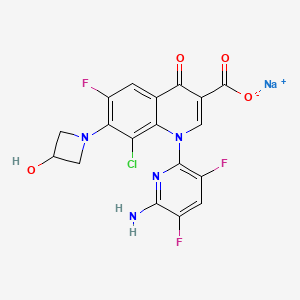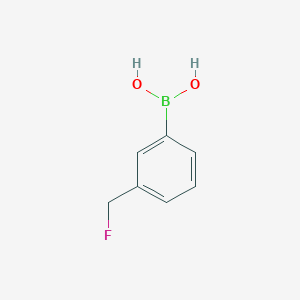
(3-(Fluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Fluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Fluoromethyl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions: (3-(Fluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Catalysts: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed.
Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted derivatives .
科学的研究の応用
Chemistry: (3-(Fluoromethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Boronic acids, including this compound, are used as enzyme inhibitors, particularly for serine proteases and kinases, which play roles in various biological processes and diseases .
Industry: In the industrial sector, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials .
作用機序
The mechanism of action of (3-(Fluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
3-(Trifluoromethyl)phenylboronic acid: This compound features a trifluoromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound has two trifluoromethyl groups, which can further influence its chemical properties and reactivity.
Uniqueness: (3-(Fluoromethyl)phenyl)boronic acid is unique due to the presence of the fluoromethyl group, which can participate in specific chemical reactions and influence the compound’s reactivity and applications .
特性
分子式 |
C7H8BFO2 |
|---|---|
分子量 |
153.95 g/mol |
IUPAC名 |
[3-(fluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2 |
InChIキー |
JZJPEWGAGDJECS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)CF)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


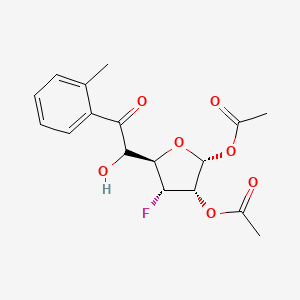
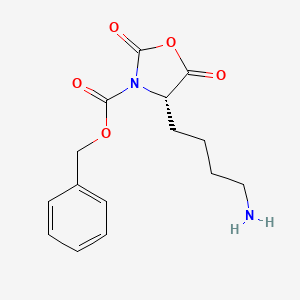
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)


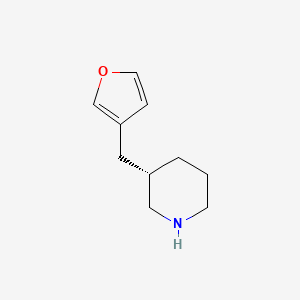
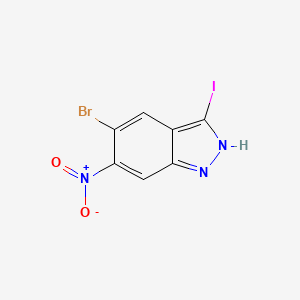
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

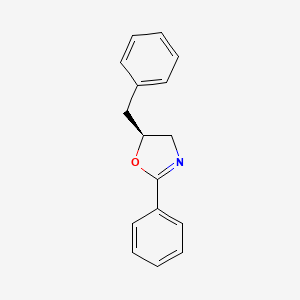
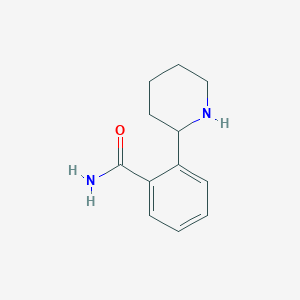
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

